molecular formula C10H8O2S B8751914 1-(5-Hydroxy-1-benzothiophen-2-yl)ethan-1-one

1-(5-Hydroxy-1-benzothiophen-2-yl)ethan-1-one

Cat. No. B8751914
M. Wt: 192.24 g/mol
InChI Key: JUQUOEZMUSCAFN-UHFFFAOYSA-N
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Patent
US06900216B2

Procedure details

A mixture of 2-acetylbenzo[b]thiophen-4-yl benzoate (0.13 g), potassium carbonate (0.18 g), tetrahydrofuran (25 ml) and 5M aqueous sodium hydroxide solution (10 ml) was heated under reflux for 1 hour, then cooled to ambient temperature and concentrated in vacuo. The aqueous residue was acidified by the addition of 5M hydrochloric acid (20 ml), then the product was extracted into dichloromethane (2×25 ml). The combined extracts were washed with water (20 ml), 10% aqueous sodium hydrogencarbonate solution (3×20 ml) and water (2×20 ml), then dried (MgSO4) and the solvent was removed in vacuo to give 1-(5-hydroxybenzo[b]thiophen-2-yl]ethan-1-one (0.07 g) as a yellow solid which was used without further purification.
Name
2-acetylbenzo[b]thiophen-4-yl benzoate
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:10]1[C:18]2[CH:17]=[C:16]([C:19](=[O:21])[CH3:20])[S:15][C:14]=2[CH:13]=[CH:12][CH:11]=1)(=O)C1C=CC=CC=1.C(=O)([O-])[O-:23].[K+].[K+].[OH-].[Na+]>O1CCCC1>[OH:23][C:11]1[CH:12]=[CH:13][C:14]2[S:15][C:16]([C:19](=[O:21])[CH3:20])=[CH:17][C:18]=2[CH:10]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
2-acetylbenzo[b]thiophen-4-yl benzoate
Quantity
0.13 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC1=CC=CC=2SC(=CC21)C(C)=O
Name
Quantity
0.18 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The aqueous residue was acidified by the addition of 5M hydrochloric acid (20 ml)
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into dichloromethane (2×25 ml)
WASH
Type
WASH
Details
The combined extracts were washed with water (20 ml), 10% aqueous sodium hydrogencarbonate solution (3×20 ml) and water (2×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1=CC2=C(SC(=C2)C(C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.07 g
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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